molecular formula C15H20N2O3S B5427283 N-{4-[(allylamino)sulfonyl]phenyl}cyclopentanecarboxamide

N-{4-[(allylamino)sulfonyl]phenyl}cyclopentanecarboxamide

Cat. No. B5427283
M. Wt: 308.4 g/mol
InChI Key: MPXLPCMQJXLAIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group and the cyclopentanecarboxamide group would likely have a significant impact on the compound’s structure, as these groups are capable of forming strong hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific information on “N-{4-[(allylamino)sulfonyl]phenyl}cyclopentanecarboxamide”, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems, often in a biological context. Without specific information or research on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting chemical or biological properties, it could be studied further for potential use in fields such as medicine or materials science .

properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-2-11-16-21(19,20)14-9-7-13(8-10-14)17-15(18)12-5-3-4-6-12/h2,7-10,12,16H,1,3-6,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXLPCMQJXLAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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